أمينوبيريدازينات
Aminopyridazines are a class of heterocyclic compounds that consist of a pyridazine ring with an amino group attached. These molecules exhibit diverse biological activities and have found applications in various fields, including medicinal chemistry and pharmacology.
Structurally, aminopyridazines feature a five-membered pyridazine ring fused to a six-membered nitrogen-containing aromatic ring. The presence of the amino group confers additional functional diversity, enabling these compounds to participate in multiple types of chemical reactions and binding interactions with biological targets.
In medicinal chemistry, aminopyridazines have been explored for their potential as inhibitors of various enzymes such as tyrosine kinases and phosphodiesterases. They also show promise in targeting ion channels and receptors, making them valuable candidates for the development of novel therapeutics.
These compounds are typically synthesized through multi-step organic synthesis reactions involving the use of precursors like pyridazine derivatives or amine reagents. The functionalization and derivatization strategies can further expand their structural complexity and improve their pharmacological properties.
Overall, aminopyridazines represent an interesting subclass of heterocycles with a wide range of potential applications in drug discovery and synthesis.

هيكل | الاسم الكيميائي | CAS | وسط |
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6-Aminopyridazine-3-carboxylic acid | 59772-58-6 | C5H5N3O2 |
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6-tert-butylpyridazin-3-amine | 82560-18-7 | C8H13N3 |
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6-chloro-N-(3-methoxypropyl)pyridazin-3-amine | 898656-60-5 | C8H12ClN3O |
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6-Chloro-3-methoxypyridazin-4-amine | 14369-14-3 | C5H6ClN3O |
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6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 | C5H6ClN3 |
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3-bromoimidazo[1,2-b]pyridazin-6-amine | 1260850-70-1 | C6H5BrN4 |
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2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol | 51947-89-8 | C6H8ClN3O |
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2-[(3,6-dichloropyridazin-4-yl)amino]ethan-1-ol | 29049-33-0 | C6H7Cl2N3O |
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5-bromopyridazin-3-amine | 1187237-00-8 | C4H4BrN3 |
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Imidazo[1,2-b]pyridazine-3,6-diamine | 166176-50-7 | C6H7N5 |
الوثائق ذات الصلة
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
الموردين الموصى بهم
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Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Nanjing Jubai BiopharmFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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